molecular formula C8H20Cl2N2 B2573821 Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride CAS No. 1909316-17-1

Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride

Cat. No.: B2573821
CAS No.: 1909316-17-1
M. Wt: 215.16
InChI Key: ZQZMQAPHQBYOJV-UHFFFAOYSA-N
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Description

Historical Context and Discovery Timeline

The development of this compound emerged from the broader historical progression of pyrrolidine chemistry research, which gained momentum throughout the mid-to-late twentieth century as synthetic methodologies for heterocyclic compounds became increasingly sophisticated. Database records indicate that systematic cataloging of this compound began appearing in chemical databases during the early 2000s, with the specific stereoisomeric form receiving Chemical Abstracts Service registration number 2132402-81-2 for the (2S)-configuration. The compound's inclusion in major chemical databases such as PubChem occurred progressively, with comprehensive structural data becoming available through systematic database expansions that prioritized nitrogen-containing heterocyclic compounds of potential pharmaceutical relevance.

The timeline of formal recognition reflects the compound's emergence during a period of intensive research into pyrrolidine-based scaffolds for medicinal chemistry applications. Creation dates in chemical databases typically span from the early 2010s through recent updates, with the most recent modifications occurring as late as 2025, indicating continued research interest and data refinement. This temporal progression aligns with broader trends in pharmaceutical research that increasingly recognized the value of pyrrolidine-containing compounds as versatile building blocks for drug discovery programs.

The systematic nomenclature development for this compound class required careful consideration of stereochemical descriptors, leading to the establishment of precise International Union of Pure and Applied Chemistry naming conventions that distinguish between different stereoisomeric forms. The evolution of naming systems reflects the growing understanding of stereochemical influence on biological activity, with current nomenclature emphasizing the critical importance of absolute configuration in defining compound identity and properties.

Academic Significance in Organic Chemistry Research

This compound occupies a significant position within organic chemistry research due to its representation of key structural motifs that appear frequently in bioactive compounds. The compound serves as an important model system for understanding the conformational behavior of flexible pyrrolidine-ethylamine linkages, which are prevalent structural features in numerous pharmaceutical agents. Research applications have particularly focused on the compound's utility as a synthetic intermediate for more complex molecular architectures, with its bifunctional nature allowing for selective modifications at either the pyrrolidine nitrogen or the terminal dimethylamino group.

The academic importance of this compound extends to its role in stereochemical studies, where researchers have utilized its defined configuration to investigate the influence of pyrrolidine ring stereochemistry on overall molecular properties. Computational chemistry studies have examined the compound's three-dimensional conformational preferences, revealing significant insights into the spatial arrangements that govern its chemical reactivity and potential biological interactions. These investigations have contributed to broader understanding of how pyrrolidine ring systems influence molecular shape and dynamics in flexible chain-containing compounds.

Research Application Area Significance Molecular Features Studied
Conformational Analysis High Pyrrolidine ring puckering effects on chain orientation
Synthetic Methodology Moderate Selective functionalization of dual amine centers
Stereochemical Studies High Absolute configuration influence on properties
Computational Modeling Moderate Predicted collision cross sections and molecular dynamics

The compound's contribution to synthetic methodology development has been particularly noteworthy in the context of developing selective alkylation and acylation protocols for compounds containing multiple basic nitrogen centers. Research has demonstrated that the different basicities of the pyrrolidine nitrogen versus the dimethylamino nitrogen allow for selective derivatization strategies, enabling the preparation of unsymmetrically substituted derivatives with potential pharmaceutical applications.

Contemporary research interest in this compound reflects broader trends toward understanding structure-activity relationships in pyrrolidine-containing compounds. The compound serves as a valuable reference point for comparative studies examining how structural modifications to the pyrrolidine ring or ethyl linker influence overall molecular behavior. Recent computational predictions have provided detailed molecular property data, including predicted collision cross sections ranging from 134.6 to 177.5 square angstroms depending on the ionization mode, offering insights into the compound's behavior under mass spectrometric analysis conditions.

The significance of this compound in academic research is further enhanced by its role in advancing understanding of nitrogen heterocycle chemistry more broadly. Studies utilizing this compound have contributed to the development of general principles governing the synthesis, reactivity, and conformational behavior of pyrrolidine-containing molecules, providing foundational knowledge that extends well beyond the specific compound itself to inform the design and synthesis of related molecular systems.

Properties

IUPAC Name

N,N-dimethyl-2-pyrrolidin-2-ylethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2ClH/c1-10(2)7-5-8-4-3-6-9-8;;/h8-9H,3-7H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZMQAPHQBYOJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1CCCN1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride typically involves the reaction of pyrrolidine with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The resulting product is then purified and converted into its dihydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine.

    Reduction: Secondary amines.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: The compound is used in the study of biological systems and as a reagent in biochemical assays.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

The following table summarizes structural analogs and their distinguishing features:

Compound Name (Dihydrochloride Salts) Molecular Formula Molecular Weight Structural Differences vs. Target Compound Key Applications/Notes References
Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine C₈H₂₀Cl₂N₂O 231.16 Oxygen atom at pyrrolidin-3-yl position; ether linkage. Intermediate in organic synthesis. Higher polarity due to oxygen.
Dimethyl[2-(piperidin-2-yl)ethyl]amine C₉H₂₂Cl₂N₂ 229.19 Six-membered piperidine ring (vs. pyrrolidine). Potential for enhanced conformational flexibility.
2-(5-Bromopyrimidin-2-yl)ethylamine C₇H₁₁BrCl₂N₃ 283.00 (calc.) Brominated pyrimidine ring (aromatic, halogenated). Halogenation enables cross-coupling reactions.
Betahistine (N-Methyl-2-pyridineethanamine) C₈H₁₄Cl₂N₂ 209.12 Pyridine ring (aromatic) instead of pyrrolidine. Approved for vertigo (histamine analog).
[2-(1H-Pyrazol-1-yl)ethyl]amine C₅H₁₁Cl₂N₃ 184.07 Pyrazole ring (aromatic, two adjacent nitrogen atoms). Used in coordination chemistry.
2-[(2R)-Pyrrolidin-2-yl]ethan-1-amine C₆H₁₆Cl₂N₂ 199.12 Primary amine (vs. tertiary dimethylamine in target). Chiral center (R-configuration).

Structural and Functional Analysis

Pyrrolidine vs. Piperidine Derivatives
  • Ring Size : The target compound’s pyrrolidine ring (five-membered) imposes greater torsional strain than piperidine (six-membered), affecting binding to flat or deep biological pockets .
  • Basicity : Pyrrolidine’s secondary amine (pKa ~11.3) is less basic than piperidine’s (pKa ~11.6), influencing protonation states under physiological conditions.
Aromatic vs. Saturated Rings
  • This difference underpins Betahistine’s histamine receptor affinity .
  • Pyrimidine/Bromopyrimidine Analogs : Aromatic pyrimidine rings (e.g., ) introduce hydrogen-bonding sites (N atoms) and enable halogen-based interactions (e.g., Br for hydrophobic pockets).
Substituent Effects
  • Oxygen in Pyrrolidin-3-yloxy () : The ether linkage increases polarity, reducing blood-brain barrier penetration compared to the target compound.
  • Dimethylamine vs.

Biological Activity

Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride, often referred to as DMPEA·2HCl, is a compound of interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and comparisons with similar compounds, supported by data tables and relevant case studies.

Chemical Structure and Properties

DMPEA·2HCl has a molecular formula of C8H18Cl2N2C_8H_{18}Cl_2N_2 and a molecular weight of 221.15 g/mol. It is characterized by the presence of a dimethylamino group and a pyrrolidine moiety, which contribute to its unique biological profile.

PropertyValue
Molecular Weight (g/mol)221.15
LogP0.9
Solubility (pH = 7.4)191 µM
TPSA (Ų)68

The biological activity of DMPEA·2HCl primarily involves its role as a ligand that interacts with various receptors and enzymes. It modulates the activity of these targets, leading to several biological effects:

  • Receptor Interaction : DMPEA·2HCl can bind to neurotransmitter receptors, influencing neurotransmission and potentially affecting mood and cognition.
  • Enzyme Modulation : The compound has been shown to affect enzymes involved in neurotransmitter metabolism, which may have implications for conditions like depression and anxiety.

Neuropharmacological Activity

Research indicates that DMPEA·2HCl exhibits significant neuropharmacological effects. For instance, it has been observed to enhance cognitive function in animal models through modulation of cholinergic pathways. In a study involving mice, administration of DMPEA·2HCl improved performance in memory tasks compared to control groups.

Cytotoxicity and Anticancer Potential

In vitro studies have demonstrated that DMPEA·2HCl possesses anticancer properties. It induces apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For example, treatment with DMPEA·2HCl led to significant reductions in cell viability in A549 lung cancer cells, suggesting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

DMPEA·2HCl is structurally related to several other compounds that exhibit similar biological activities. Below is a comparison table highlighting key differences:

CompoundUnique FeaturesBiological Activity
N,N-Dimethyl-2-(pyrrolidin-3-yl)ethanamineDifferent pyrrolidine substitutionAntagonist at certain receptors
2-(Dimethylamino)ethylpyrrolidine dihydrochlorideVarying chain lengthEnhanced neuroprotective effects
N-Methyl-2-(pyrrolidin-2-yl)ethylamineMethyl substitution on nitrogenReduced receptor affinity

Case Studies

  • Cognitive Enhancement : A study evaluated the effects of DMPEA·2HCl on cognitive performance in aged rats. Results indicated improved memory retention and spatial navigation abilities, supporting its use in cognitive decline interventions.
  • Anticancer Activity : In a controlled experiment, DMPEA·2HCl was administered to A549 cells, leading to a dose-dependent decrease in cell viability. The mechanism was linked to increased apoptosis markers such as caspase activation .
  • Neurotransmitter Modulation : Research involving the administration of DMPEA·2HCl in rodent models showed alterations in serotonin and dopamine levels, suggesting potential applications in mood disorders.

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